molecular formula C22H16FN3O4 B2660010 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921543-56-8

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2660010
CAS No.: 921543-56-8
M. Wt: 405.385
InChI Key: JNBJRRXFNFZULE-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective investigational inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region for the integration of cognitive and motor function, making it a prominent therapeutic target for psychiatric and neurological disorders . By selectively inhibiting PDE10A, this compound increases intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways in the direct and indirect striatal output pathways. This mechanism is of significant research value for investigating the pathophysiology and potential treatment of conditions such as schizophrenia and Huntington's disease . The compound's specific pyrido[3,2-d]pyrimidine-2,4-dione scaffold is designed for high affinity and selectivity, providing a critical pharmacological tool for probing PDE10A function in vitro and in vivo. Research utilizing this inhibitor can elucidate the role of PDE10A in basal ganglia circuitry and contribute to the validation of novel therapeutic strategies aimed at restoring neuromodulatory balance. This compound is referenced in scientific literature and patent filings, including WO 2010/122482 A1 , which describes pyrimidine derivatives as PDE10 inhibitors for treating related CNS disorders.

Properties

CAS No.

921543-56-8

Molecular Formula

C22H16FN3O4

Molecular Weight

405.385

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16FN3O4/c23-16-5-2-1-4-15(16)12-25-17-6-3-9-24-20(17)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2

InChI Key

JNBJRRXFNFZULE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H16FN3O3\text{C}_{19}\text{H}_{16}\text{F}\text{N}_3\text{O}_3

This structure includes a pyrido-pyrimidine core with substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the formation of the pyrido[3,2-d]pyrimidine framework followed by the introduction of the benzo[d][1,3]dioxole and fluorobenzyl moieties through coupling reactions.

Antibacterial Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For example, derivatives of 5-(benzo[d][1,3]dioxol-5-yl) have shown potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 80 nM against Sarcina and Staphylococcus aureus .

CompoundMIC (nM)Bacteria
4e 80Sarcina
4e 110Staphylococcus aureus
6c 90Sarcina

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Pyrimidine derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth . In vitro studies have demonstrated that related compounds can effectively reduce cell viability in breast and colon cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cellular signaling pathways. For instance, some pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antibacterial Activity : A series of compounds derived from benzo[d][1,3]dioxole showed promising results against drug-resistant bacterial strains, highlighting their potential as new antibacterial agents .
  • Antitumor Evaluation : In a study evaluating antiproliferative effects against various cancer cell lines, several pyrido-pyrimidine derivatives exhibited IC50 values in the micromolar range, indicating substantial growth inhibition .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds related to pyrido[3,2-d]pyrimidines exhibit substantial antibacterial properties. For instance, derivatives of these compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The pyrimidine moiety is known for its anticancer activities. Studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The ability to selectively target cancer cells while sparing normal cells is a crucial attribute of these compounds .

Antiviral Effects

Recent investigations into pyrimidine derivatives have revealed their potential as antiviral agents. Their ability to inhibit viral replication has been observed in several studies, making them candidates for further development against viral infections such as influenza and HIV .

Enzyme Inhibition

Compounds like 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are being studied for their role as enzyme inhibitors. They may inhibit dihydrofolate reductase and other enzymes critical to nucleotide synthesis, which is essential for DNA replication and repair processes in both prokaryotic and eukaryotic organisms .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its favorable charge transport characteristics and stability under operational conditions .

Synthesis and Characterization

A study published in the Journal of Organic Chemistry detailed the synthesis of a related pyrido[3,2-d]pyrimidine derivative. The compound was synthesized through a multi-step process involving the protection of functional groups followed by cyclization reactions. Characterization techniques such as NMR and X-ray crystallography were used to confirm the structure and purity of the synthesized compound .

Biological Testing

In another case study focusing on antibacterial properties, a series of synthesized derivatives were tested against standard bacterial strains using agar diffusion assays. The results indicated that certain derivatives exhibited MIC values significantly lower than those of established antibiotics, highlighting their potential as new therapeutic agents in treating bacterial infections .

Comparison with Similar Compounds

Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine

The target compound’s pyrido[3,2-d]pyrimidine core differs from the more extensively studied pyrido[2,3-d]pyrimidine isomer . Pyrido[2,3-d]pyrimidines exhibit potent inhibition of enzymes like protoporphyrinogen oxidase (PPO) and kinases due to planar aromaticity facilitating π-π stacking with cofactors (e.g., FAD in PPO) . The positional isomerism in pyrido[3,2-d]pyrimidine may alter binding kinetics due to differences in nitrogen atom orientation and electron distribution.

Substituent Effects

Benzo[d][1,3]dioxol-5-ylmethyl Group

This substituent is observed in compounds such as 6-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS: FPUIANWOPQSXSV-UHFFFAOYSA-N), where the methylenedioxy group enhances lipophilicity and metabolic stability . In the target compound, this group may improve membrane permeability compared to simpler alkyl chains (e.g., methyl or ethyl in 6a–d from ) .

2-Fluorobenzyl Group

Fluorinated benzyl groups, as seen in 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 941946-95-8) , enhance binding affinity via halogen bonding and hydrophobic interactions.

Electronic and Physicochemical Properties

DFT studies on pyrido[2,3-d]pyrimidines (6a–d ) reveal HOMO-LUMO gaps of 3.91–4.10 eV, correlating with stability and reactivity . The target compound’s benzo[d][1,3]dioxol-5-ylmethyl and 2-fluorobenzyl groups likely reduce the HOMO-LUMO gap due to extended conjugation and electron-withdrawing effects, enhancing charge-transfer interactions.

Compound Core Structure Substituents HOMO-LUMO Gap (eV) Key Interactions
Target Compound Pyrido[3,2-d]pyrimidine Benzo[d][1,3]dioxol-5-ylmethyl, 2-fluorobenzyl ~3.8–4.0 (predicted) π-π stacking, halogen bonding
6a () Pyrido[2,3-d]pyrimidine 2-hydroxy-5-methylbenzoyl, methyl 3.93 Hydrogen bonding, NBO interactions
2o () Pyrido[2,3-d]pyrimidine 3-methyl, 2,3,4-trifluorophenyl N/A π-π with FAD, H-bonding with Arg98
941946-95-8 () Pyrido[2,3-d]pyrimidine 3-chlorobenzyl, methoxy N/A Hydrophobic, halogen interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrido[3,2-d]pyrimidine-dione derivatives, and how can alkylation steps be optimized for substituent introduction?

  • Methodology : Utilize a multi-step approach involving cyclocondensation and alkylation. For example, cyclocondensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid yields the core pyrimidine-dione structure . Alkylation with benzyl chlorides (e.g., 2-fluorobenzyl chloride) in DMF using K₂CO₃ as a base efficiently introduces substituents at the N1 and N3 positions . Optimize reaction time (2–12 hours) and temperature (reflux conditions) based on steric hindrance of substituents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodology : Confirm structure via:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and fluorobenzyl/benzodioxole methylene groups (δ ~4.5–5.5 ppm) .
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve π-stacking interactions between pyrido-pyrimidine cores and substituent orientations .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodology : Test antimicrobial activity using agar diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) . For kinase inhibition (e.g., cyclin-dependent kinases), employ fluorescence polarization assays with ATP-competitive probes .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies in experimental vs. theoretical UV-Vis spectra?

  • Methodology : Perform TD-DFT/B3LYP/6-311+G(d,p) calculations to simulate electronic transitions. Compare computed λmax values (e.g., ~300–350 nm for pyrido-pyrimidines) with experimental UV-Vis data. Discrepancies >10 nm may indicate solvent effects (e.g., methanol vs. gas-phase calculations) . Adjust for solvation models (e.g., PCM) to improve accuracy.

Q. What strategies address low yields in the alkylation of sterically hindered pyrido-pyrimidine-diones?

  • Methodology :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
  • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl chloride reactivity in biphasic systems .
  • Screen alternative solvents (e.g., acetonitrile over DMF) to reduce steric crowding .

Q. How do electronic effects of substituents (e.g., 2-fluorobenzyl vs. benzodioxole) influence HOMO-LUMO gaps and reactivity?

  • Methodology : Compute HOMO-LUMO gaps via DFT/B3LYP/6-311+G(d,p). Fluorobenzyl groups lower LUMO energy (electron-withdrawing effect), reducing ΔE to ~3.9 eV, while benzodioxole’s electron-donating methylene increases ΔE to ~4.1 eV . Validate via cyclic voltammetry (oxidation potentials correlate with HOMO levels).

Q. How to resolve conflicting NMR data for diastereomeric mixtures in alkylation products?

  • Methodology :

  • Use NOESY to identify spatial proximity of substituents (e.g., benzodioxole methylene to pyrido-pyrimidine protons) .
  • Apply chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers. Compare retention times with computed enantiomeric excess (ee) from DFT-optimized structures .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial activity: How to assess structure-activity relationships (SAR) for pyrido-pyrimidine-diones?

  • Resolution :

  • SAR Table :
SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coliReference
2-Fluorobenzyl12.525.0
4-Methoxyphenyl25.0>50
  • The 2-fluorobenzyl group enhances Gram-positive activity due to increased membrane penetration, while polar groups (e.g., methoxy) reduce efficacy against Gram-negative strains .

Q. Discrepancies in HOMO-LUMO gaps between computational and experimental results: What factors contribute?

  • Resolution : Experimental gaps (via UV-Vis) often exceed DFT values due to:

  • Solvent stabilization effects (e.g., methanol lowers ΔE by 0.2–0.3 eV) .
  • Exciton binding energy in solid-state vs. isolated molecules .

Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted alkylation and phase-transfer catalysts for sterically hindered derivatives .
  • Computational Validation : Always pair DFT/TD-DFT with solvent models (PCM) and experimental spectroscopy .
  • Biological Assays : Use kinase-specific probes (e.g., CDK2 inhibitors) to validate therapeutic potential beyond antimicrobial screening .

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